molecular formula C17H22N6O4S B4365690 N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365690
M. Wt: 406.5 g/mol
InChI Key: ZUNRNGCFGAPRHC-UHFFFAOYSA-N
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Description

N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-[[4-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4S/c1-2-27-9-3-8-18-17(28)21-20-16(24)14-6-4-13(5-7-14)11-22-12-15(10-19-22)23(25)26/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,24)(H2,18,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRNGCFGAPRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Cyclization: The hydrazinecarbothioamide moiety can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Substitution of Ethoxy Group: Various alkyl or aryl derivatives.

    Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N1-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxypropyl group and the hydrazinecarbothioamide moiety distinguishes it from other similar compounds, offering unique opportunities for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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